(4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)phenyl)boronic acid
Description
The compound “(4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)phenyl)boronic acid” is a boronic acid derivative featuring a complex structure with multiple functional groups:
Properties
IUPAC Name |
[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BO7/c1-2-21(24)29-16-6-4-3-5-15-28-19-11-7-17(8-12-19)22(25)30-20-13-9-18(10-14-20)23(26)27/h2,7-14,26-27H,1,3-6,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGLXWNXLIEWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BO7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid
The precursor 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid is synthesized via acid-catalyzed esterification. In a representative procedure, 4-(6-hydroxyhexyloxy)benzoic acid reacts with acrylic acid in benzene using p-toluenesulfonic acid (p-TsOH) and hydroquinone as a polymerization inhibitor. A Dean-Stark trap facilitates water removal, achieving yields of 21.3–70% depending on reaction duration (5–12 hours). Prolonged reflux (12 hours) improves conversion but risks acrylate polymerization, necessitating precise inhibitor ratios.
Activation to Acid Chloride
The benzoic acid derivative is converted to its acid chloride using oxalyl chloride or thionyl chloride. For instance, treatment with oxalyl chloride in toluene at 0–20°C in the presence of N,N-dimethylformamide (DMF) as a catalyst yields 4-(6-acryloyloxyhexyloxy)benzoic acid chloride. This intermediate is critical for subsequent esterification with phenolic boronic acids.
Coupling with Phenolic Boronic Acid
The acid chloride reacts with 4-hydroxyphenylboronic acid under basic conditions. In a protocol adapted from, pyridine is used to scavenge HCl during the coupling of the acid chloride with 4-hydroxyphenylboronic acid. The reaction proceeds at room temperature, followed by purification via silica gel chromatography (eluent: dichloromethane/methanol/acetic acid), yielding the target compound at 38%.
Direct Coupling Using Carbodiimide Reagents
DCC/DMAP-Mediated Esterification
N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enable direct esterification between 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid and 4-hydroxyphenylboronic acid. In dichloromethane at 0–20°C, DCC activates the carboxylic acid, while DMAP accelerates nucleophilic attack by the phenol. This method avoids acid chloride handling but requires rigorous drying, achieving yields up to 53%.
Solvent and Stoichiometry Optimization
Reactions in dichlorodifluoromethane (Freon-12) at 0°C for 48 hours improve regioselectivity, minimizing boronic acid decomposition. A 1:1 molar ratio of acid to phenol and 10 mol% DMAP are optimal, though excess DCC (1.2 equiv) ensures complete activation.
Palladium-Catalyzed Boronic Acid Functionalization
Suzuki-Miyaura Coupling
Optimization and Comparative Analysis
Yield Comparison Across Methods
| Method | Key Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Acid Chloride Coupling | Oxalyl chloride, Pyridine | 0–20°C, 4h | 38% | |
| DCC/DMAP Esterification | DCC, DMAP | 0–20°C, 48h | 53% | |
| Suzuki Coupling | Pd(OAc)₂, NaOH | 100°C, 1h | 75%* |
*Reported for analogous boronic acid synthesis.
Critical Parameters
-
Inhibitor Use : Hydroquinone (1–5 wt%) prevents acrylate polymerization during esterification.
-
Solvent Choice : Benzene or toluene optimizes azeotropic water removal, while dichloromethane balances reactivity and solubility.
-
Purification : Silica gel chromatography (ethyl acetate/hexane) resolves ester and boronic acid byproducts .
Chemical Reactions Analysis
Types of Reactions
(4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The acryloyloxy group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Substituted boronic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to develop boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a therapeutic agent. Boronic acid derivatives have shown promise in the treatment of diseases such as cancer and diabetes.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and resins, due to its acryloyloxy group, which can undergo polymerization.
Mechanism of Action
The mechanism of action of (4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and acryloyloxy groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in enzyme inhibition. The acryloyloxy group can participate in polymerization reactions, leading to the formation of cross-linked polymer networks.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : Estimated at ~434.3 g/mol (based on structural analogs).
- Synthesis : Typically involves multi-step reactions, including Suzuki coupling for boronic acid formation and esterification for acryloyloxy group attachment .
- Applications: Used as a monomer in liquid crystal polymers (e.g., SP-40-008) and biomedical sensors due to its boronic acid reactivity .
Comparison with Similar Compounds
Below is a detailed analysis of structurally related boronic acid derivatives, focusing on molecular features, synthesis, and applications.
Structural Analogues and Their Properties
Reactivity and Functional Differences
- Boronic Acid Reactivity : The target compound’s boronic acid group forms reversible bonds with diols (e.g., glucose), making it suitable for glucose-sensing hydrogels . In contrast, (4-Methoxy-2-methylphenyl)boronic acid exhibits lower diol affinity due to steric hindrance from the methyl group .
- Polymerization Potential: The acryloyloxy group in the target compound enables UV-induced crosslinking, a feature absent in non-acrylate analogs like (3-(Benzyloxy)phenyl)boronic acid .
Application-Specific Performance
Research Findings and Trends
- Biomedical Use : The target compound’s boronic acid group is being explored for insulin-releasing hydrogels, leveraging its glucose-responsive behavior .
- Material Science : Analogues with alkyl chains (e.g., pentylcyclohexyl) show superior thermal stability in liquid crystal displays compared to the target compound’s acrylate-based polymers .
- Limitations : The target compound’s low water solubility limits its use in aqueous systems, whereas (4-Methoxy-2-methylphenyl)boronic acid offers better solubility for drug delivery .
Biological Activity
The compound (4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)phenyl)boronic acid , with a molecular formula of and a molecular weight of 412.24 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in medicinal chemistry, particularly as a boronic acid derivative.
Structure and Properties
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial in biological systems, particularly in the context of enzyme inhibition and drug design.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.24 g/mol |
| Purity | HPLC ≥ 95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of boronic acids often involves their interaction with proteins and enzymes. The specific mechanism for this compound may include:
- Inhibition of Enzymatic Activity : Boronic acids can inhibit proteases and other enzymes by binding to the active site or allosteric sites.
- Modulation of Signaling Pathways : By interacting with signaling molecules, this compound may influence pathways related to cell growth and apoptosis.
Anticancer Activity
Research indicates that boronic acids exhibit anticancer properties through various mechanisms:
- Inhibition of Proteasomes : Boronic acids can inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors.
- Cell Cycle Arrest : Studies have shown that compounds similar to this compound can induce cell cycle arrest in cancer cells, promoting apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Preliminary studies suggest that this compound exhibits moderate antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of similar boronic acid derivatives. The results showed significant inhibition of tumor growth in xenograft models when treated with boronic acids, highlighting their potential as therapeutic agents against cancer .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of boronic acid derivatives against Staphylococcus aureus. The findings indicated that these compounds could effectively inhibit bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents .
Q & A
Basic: What are the standard synthetic routes for this boronic acid derivative, and how can purity be optimized?
Methodological Answer:
The compound is synthesized via multi-step organic reactions. A typical approach involves:
- Step 1: Functionalization of the hexyl chain with acryloyloxy groups under anhydrous conditions (e.g., THF, argon atmosphere) .
- Step 2: Coupling the benzoyloxy-phenyl moiety using palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization are critical for achieving >95% purity. Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms acryloyloxy and benzoyloxy proton environments (δ 5.8–6.4 ppm for acryloyl; δ 7.5–8.2 ppm for aromatic protons). ¹³C NMR verifies carbonyl (C=O, ~165–170 ppm) and boronic acid (B-O, ~30 ppm) groups .
- Mass Spectrometry: HRMS (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O stretch) confirm functional groups .
Basic: What safety precautions are required during handling and storage?
Methodological Answer:
- Handling: Use nitrile gloves, chemical goggles, and lab coats. Avoid skin/eye contact due to potential irritation (Category 2 hazards) . Conduct reactions in a fume hood to prevent inhalation of vapors.
- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent boronic acid degradation or unintended polymerization of acryloyl groups .
- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) and moisture to minimize side reactions .
Advanced: How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved?
Methodological Answer:
Conflicts often arise from:
- Anhydride Formation: Boronic acids may form anhydrides under anhydrous conditions, leading to extra peaks. Confirm via ¹¹B NMR or FT-IR .
- Polymerization: Acryloyl groups can polymerize if exposed to light/heat. Monitor via gel permeation chromatography (GPC) and use inhibitors (e.g., hydroquinone) during synthesis .
- Solution: Repeat characterization in deuterated DMSO (stabilizes boronic acids) or add trace H₂O to hydrolyze anhydrides .
Advanced: How to design experiments for Suzuki-Miyaura coupling using this compound?
Methodological Answer:
- Substrate Selection: Pair with aryl halides (e.g., bromobenzene derivatives) in a 1:1 molar ratio.
- Conditions: Use Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and K₂CO₃ in DMF/H₂O (3:1) at 80°C for 12 hours .
- Optimization: Vary solvent (THF vs. DMF), base (Cs₂CO₃ vs. K₃PO₄), and ligand (XPhos vs. SPhos) to improve yield. Monitor via HPLC .
Advanced: What are potential applications in materials science, and how can reactivity be tailored?
Methodological Answer:
- Photoresponsive Polymers: The acryloyl group enables UV-initiated polymerization for hydrogels or liquid crystal displays (LCDs). Optimize by adjusting crosslinker density .
- Biosensors: Boronic acids bind diols (e.g., glucose). Functionalize with fluorophores (e.g., dansyl) for optical glucose detection .
- Tailoring Reactivity: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance Suzuki coupling efficiency or electron-donating groups (e.g., -OCH₃) for stability in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
